molecular formula C16H20O2 B13340569 2-(Benzyloxy)spiro[3.5]nonan-7-one

2-(Benzyloxy)spiro[3.5]nonan-7-one

Katalognummer: B13340569
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: ZJAMQNPDVAWAAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)spiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spiro[35]nonane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)spiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxy group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[3.5]nonane core. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)spiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyloxy group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)spiro[3.5]nonan-7-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)spiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules. The benzyloxy group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.5]nonan-2-one: This compound shares the spirocyclic core but lacks the benzyloxy group.

    2-Oxa-7-azaspiro[3.5]nonane: This compound features an oxygen and nitrogen atom in the spirocyclic core, providing different chemical properties and reactivity.

    Spiro[3.5]nonane derivatives: Various derivatives with different substituents on the spirocyclic core can be compared to highlight the unique properties of 2-(Benzyloxy)spiro[3.5]nonan-7-one.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C16H20O2

Molekulargewicht

244.33 g/mol

IUPAC-Name

2-phenylmethoxyspiro[3.5]nonan-7-one

InChI

InChI=1S/C16H20O2/c17-14-6-8-16(9-7-14)10-15(11-16)18-12-13-4-2-1-3-5-13/h1-5,15H,6-12H2

InChI-Schlüssel

ZJAMQNPDVAWAAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1=O)CC(C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.